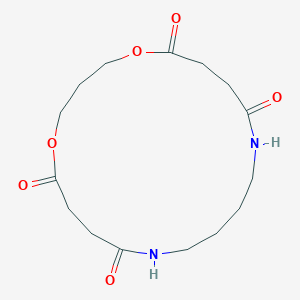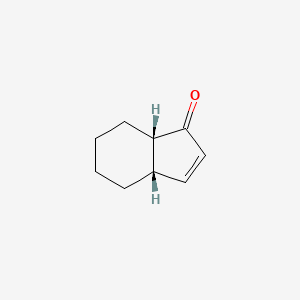
1-Methyl-2-(phenylsulfanyl)-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-(phenylsulfanyl)-1H-pyrrole is an organic compound belonging to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with a methyl group at the nitrogen atom and a phenylsulfanyl group at the second carbon position
Méthodes De Préparation
The synthesis of 1-Methyl-2-(phenylsulfanyl)-1H-pyrrole can be achieved through several synthetic routes. One common method involves the reaction of 2-bromo-1-methylpyrrole with thiophenol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
1-Methyl-2-(phenylsulfanyl)-1H-pyrrole undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The phenylsulfanyl group can direct electrophiles to the ortho and para positions on the pyrrole ring. Common reagents for these reactions include halogens (e.g., bromine, chlorine) and nitrating agents.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the phenylsulfanyl group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding thiol.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Methyl-2-(phenylsulfanyl)-1H-pyrrole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with unique electronic properties.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research into its potential pharmacological activities, including antimicrobial and anticancer properties, is ongoing.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism by which 1-Methyl-2-(phenylsulfanyl)-1H-pyrrole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylsulfanyl group can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
1-Methyl-2-(phenylsulfanyl)-1H-pyrrole can be compared to other similar compounds, such as:
1-Methyl-2-(phenylsulfanyl)-1H-imidazole: This compound features an imidazole ring instead of a pyrrole ring, which can affect its electronic properties and reactivity.
1-Methyl-2-(phenylsulfanyl)-1H-piperidone: The presence of a piperidone ring introduces additional functional groups and potential sites for chemical modification.
1-Methyl-2-(phenylsulfanyl)-1H-indole: The indole ring system provides a larger aromatic surface, which can enhance interactions with biological targets.
The uniqueness of this compound lies in its specific combination of structural features, which can be tailored for various applications through chemical modifications.
Propriétés
Numéro CAS |
82511-48-6 |
|---|---|
Formule moléculaire |
C11H11NS |
Poids moléculaire |
189.28 g/mol |
Nom IUPAC |
1-methyl-2-phenylsulfanylpyrrole |
InChI |
InChI=1S/C11H11NS/c1-12-9-5-8-11(12)13-10-6-3-2-4-7-10/h2-9H,1H3 |
Clé InChI |
LTTOBBIDZXWFFK-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC=C1SC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-{[(2-Nitrophenyl)methyl]sulfanyl}-9-beta-D-ribofuranosyl-9H-purine](/img/structure/B14428047.png)
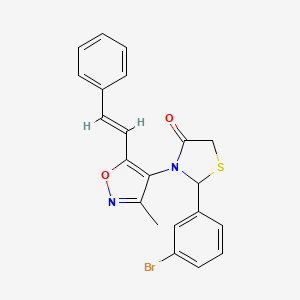
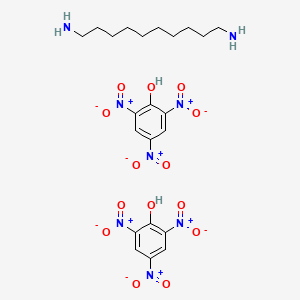
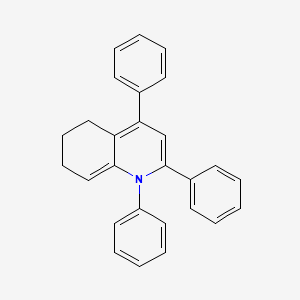

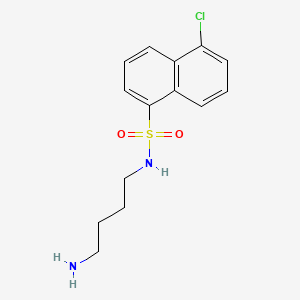
![1-{(E)-[4-(9-Chlorononyl)phenyl]diazenyl}piperidine](/img/structure/B14428083.png)


![4-Acetamido-N-{2-[(4-amino-3-oxobutyl)amino]ethyl}benzamide](/img/structure/B14428100.png)

![[(1S,2R)-2-tert-butyl-3-methylidenecyclopropyl]methanol](/img/structure/B14428122.png)
